Ethyl 5-({1-methyl-4-[(2,4,6-trichloroanilino)carbonyl]-1H-1,2,3-triazol-5-YL}sulfanyl)-1,2,3-thiadiazole-4-carboxylate
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Overview
Description
“Ethyl 5-({1-methyl-4-[(2,4,6-trichloroanilino)carbonyl]-1H-1,2,3-triazol-5-YL}sulfanyl)-1,2,3-thiadiazole-4-carboxylate” is a complex organic compound with a fascinating structure. Let’s break it down step by step.
Preparation Methods
Synthetic Routes
The synthesis of this compound involves several steps. One possible synthetic route is as follows:
-
Formation of the Triazole Ring:
- Start with the synthesis of the 1H-1,2,3-triazole ring. This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between an alkyne and an azide.
- The 1-methyl-4-[(2,4,6-trichloroanilino)carbonyl]-1H-1,2,3-triazol-5-YL moiety is introduced during this step.
-
Thiadiazole Formation:
- Next, the thiadiazole ring is formed. This can be accomplished by reacting the triazole compound with thiosemicarbazide followed by cyclization.
-
Ethyl Esterification:
- Finally, the carboxylic acid group is esterified with ethanol to yield the ethyl ester.
Industrial Production Methods
Industrial-scale production typically involves optimization of the synthetic route for efficiency, scalability, and cost-effectiveness. Detailed reaction conditions and purification methods are proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Reactivity
Oxidation and Reduction:
Substitution Reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
This compound has diverse applications across various fields:
Biology and Medicine:
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Properties
Molecular Formula |
C15H11Cl3N6O3S2 |
---|---|
Molecular Weight |
493.8 g/mol |
IUPAC Name |
ethyl 5-[3-methyl-5-[(2,4,6-trichlorophenyl)carbamoyl]triazol-4-yl]sulfanylthiadiazole-4-carboxylate |
InChI |
InChI=1S/C15H11Cl3N6O3S2/c1-3-27-14(26)11-15(29-23-21-11)28-13-10(20-22-24(13)2)12(25)19-9-7(17)4-6(16)5-8(9)18/h4-5H,3H2,1-2H3,(H,19,25) |
InChI Key |
XDHKQBJHJATJMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)SC2=C(N=NN2C)C(=O)NC3=C(C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
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